molecular formula C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2<br>C8H12N4 B043924 2,2'-Azobis(2-methylpropionitrile) CAS No. 78-67-1

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B043924
CAS RN: 78-67-1
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,2'-Azobis(2-methylpropionitrile) is a compound used extensively in radical polymerization reactions due to its azo group, which decomposes to generate free radicals. The synthesis and behavior of azo compounds, including their thermal decomposition characteristics, are crucial for their application in various industrial processes. Studies highlight the need for strict control over reactant quantities and process parameters to prevent thermal runaway reactions, indicating the high reactivity and sensitivity of azo compounds like 2,2'-Azobis(2-methylpropionitrile) to thermal conditions (Liu et al., 2019).

Molecular Structure Analysis The molecular structure of 2,2'-Azobis(2-methylpropionitrile) features a central azo group (-N=N-) flanked by two 2-methylpropionitrile groups. This structure is responsible for its radical-generating properties upon thermal decomposition. The behavior of azo compounds, including 2,2'-Azobis(2-methylpropionitrile), under different conditions, has been the subject of extensive review, shedding light on their reactivity and applications in polymerization processes (Shah et al., 2021).

Chemical Reactions and Properties Azo compounds like 2,2'-Azobis(2-methylpropionitrile) undergo self-reactive properties and sensitive thermal decomposition, making them key initiators in radical polymerization. The decomposition rate and efficiency of azo compound initiators have been critically assessed, providing insights into their use in various polymerization processes, including both conventional and reversible-deactivation radical polymerization (RDRP) (Moad, 2019).

Physical Properties Analysis The physical properties of 2,2'-Azobis(2-methylpropionitrile), including its stability, solubility, and thermal behavior, are fundamental for its application in industry. These properties are significantly influenced by the compound's molecular structure and the presence of the azo group, which predisposes it to decompose under thermal conditions, releasing nitrogen gas and forming radicals. The study on the thermal hazard and decomposition behaviors of azo compounds provides detailed insights into these aspects, emphasizing the need for careful handling and process control (Liu et al., 2019).

Chemical Properties Analysis The chemical properties of 2,2'-Azobis(2-methylpropionitrile) are characterized by its ability to initiate radical polymerization reactions, a feature that stems from its azo group's thermal decomposition. This process is crucial for the production of polymers, requiring detailed understanding and control to optimize reaction conditions and achieve desired outcomes. Literature reviews on azo compounds and their reactivity provide a comprehensive overview of these chemical properties and their applications in polymer science (Shah et al., 2021).

Scientific Research Applications

  • Copolymerization Initiator : It is utilized in initiating copolymerizations of methyl acrylate and methyl methacrylate with 1-alkenes, which allows for control of composition independent of the starting monomer feed ratio (Nagel, Poli, & Sen, 2005).

  • Polymerization of Vinyl Ethers : The chemical is used in the free-radical polymerization of cyclohexyl vinyl and isopropyl vinyl ethers, with the outcomes dependent on polymerization conditions and the structure of the ethers (Shostakovsky, Sidelkovskaya, & Shapiro, 1955).

  • Free-Radical Polymerization : It acts as a more reactive initiator in free-radical polymerization and copolymerization of 2-butoxyethyl vinyl sulfide compared to benzoyl peroxide (Shostakovsky, Prilezhaeva, & Khomutov, 1957).

  • High Magnetic Field Polymerization : The compound is used in high magnetic field polymerization for initiating radical initiation and characterizing synthesized polymers (Chiriac, 2004).

  • Anode Material in Batteries : It has applications as an anode material in alkaline metal ion batteries, offering possibilities in developing toxin-free and environmentally-friendly batteries (Zhu et al., 2019).

  • Safety in Olefin Polymers Storage and Transportation : Its use as an initiator in free radical polymerization affects the storage and transportation safety of olefin polymers (Wu, Liu, & Cao, 2020).

  • Pharmaceutical Compound Degradation Studies : It's widely used in studies of radical-mediated degradation of pharmaceutical compounds, and its stable product can serve as a marker for monitoring the formation of free radical species (Wells-Knecht & Dunn, 2019).

Future Directions

2,2’-Azobis(2-methylpropionitrile) is widely used in polymerization processes as an initiator and blowing agent . It is a key intermediate in the preparation of microparticles and nanoparticles of polymers or hybrid inorganic-organic microparticles and nanoparticles . Its use in these areas is expected to continue and potentially expand in the future.

properties

IUPAC Name

2-(2-cyanopropan-2-yldiazenyl)-2-methylpropanenitrile
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InChI

InChI=1S/C8H12N4/c1-7(2,5-9)11-12-8(3,4)6-10/h1-4H3
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InChI Key

OZAIFHULBGXAKX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)N=NC(C)(C)C#N
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Molecular Formula

C8H12N4, Array
Record name AZODIISOBUTYRONITRILE
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DSSTOX Substance ID

DTXSID1026457, DTXSID70859108
Record name Azobisisobutyronitrile
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Molecular Weight

164.21 g/mol
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Physical Description

Insoluble in water and denser than water. Moderately toxic by ingestion. Readily ignited by sparks or flames. Burns intensely and persistently. Toxic oxides of nitrogen produced during combustion. Used as a catalyst, in vinyl polymerizations and a blowing agent for plastics., Dry Powder; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Fine white crystals; [MSDSonline], WHITE POWDER.
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Record name Propanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
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Solubility

SOL IN METHANOL @ 0, 20, 40 °C: 1.8, 4.96, 16.06 G/100 ML; SOL IN ETHANOL @ 0, 20, 40 °C: 0.58, 2.04, 7.15 G/100 ML, INSOL IN WATER; SOL IN MANY ORG SOLVENTS; SOL IN VINYL MONOMERS, Solubility in water at 20 °C: none
Record name 2,2'-AZOBIS(ISOBUTYRONITRILE)
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Density

1.1 g/cm³
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Vapor Pressure

0.0067 [mmHg], Vapor pressure, Pa at 20 °C:
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Product Name

2,2'-Azobis(2-methylpropionitrile)

Color/Form

CRYSTALS FROM ETHANOL + WATER, WHITE POWDER

CAS RN

78-67-1, 34241-39-9
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Melting Point

221 °F (105 °C)
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Synthesis routes and methods I

Procedure details

By method of Example 2, 2-amino-2-methylpropanenitrile (of 78.5% purity) was dichlorinated and coupled with further 2-amino-2-methylpropanenitrile in the presence of caustic soda and the following combinations of tetra alkyl quaternary ammonium chloride surfactant and added sodium bromide. The yields of title compound obtained were as shown.
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Name
tetra alkyl quaternary ammonium chloride
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Synthesis routes and methods II

Procedure details

Using the method and quantities of Example 2, but replacing the `Arquad 16-29` by the surfactants listed below (in the proportions of 1.6% wt/wt based on total 2-amino-2-methylpropanenitrile used) gave 2,2'-azobis(2-methylpropanenitrile) in the yields indicated.
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Synthesis routes and methods III

Procedure details

3 ml of `Arquad 16-29` is added, followed by 2.2 equivalents of caustic soda. While maintaining the temperature at 20° C., 26 mg of 2-amino-2-methyl-propanenitrile is added over 20 minutes and the title compound is isolated as in Example 1. Yield 96%.
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Yield
96%

Synthesis routes and methods IV

Procedure details

The resulting aqueous dispersion of N,N'-dichloro-2-amino -2-methylpropanenitrile was adjusted to pH7 with caustic soda and 3 ml of "Arquad 16-29%" was added. A further 24.1 gm of 2-amino-2-methylpropanenitrile was then added, concurrently with sufficient caustic soda to maintain a pH of greater than 12, over 40 minutes and the resulting title compound was filtered off to yield 39.4 g (91.8% yield).
[Compound]
Name
N,N'-dichloro-2-amino -2-methylpropanenitrile
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Synthesis routes and methods V

Procedure details

Next, 266 g (0.286 mole) of a 8% aqueous sodium hypochlorite solution (pH 12) was cooled to 5° C., and to the aqueous solution was added 150 ml of an acetonitrile solution containing 17.7 g (0.2 mole) of the resulting 95%-pure 2-amino-2-methylpropionitrile and 0.6 g of tetrabutylammonium bromide over 30 minutes with stirring. The resulting reaction mixture was stirred at 7° to 10° C. for 30 minutes to complete the reaction. By iodometry, it was found that the total oxidative compounds in both the water and acetonitrile phases after reaction was 0.08 equivalent. This reaction mixture was adjusted to a pH of 6 with a dilute hydrochloric acid and 4.2 g (0.12 equivalent) of sodium nitrite was added thereto, followed by stirring at 15° C. for 20 minutes. Thereafter, the reaction mixture was diluted with 1050 g of water, and the thus precipitated white crystals were filtered, washed with water and dried to obtain 16 g of 2,2'-azobis(isobutyronitrile). The resulting white crystals had a melting point of 104°-105.5° C. and a purity of 99% or more.
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4.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 2
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 3
Reactant of Route 3
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 4
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 5
2,2'-Azobis(2-methylpropionitrile)
Reactant of Route 6
2,2'-Azobis(2-methylpropionitrile)

Citations

For This Compound
9,330
Citations
RC Petersen, JH Markgraf, SD Ross - Journal of the American …, 1961 - ACS Publications
Rates of decomposition of 1, 1'-diphenylazoethane and 2, 2'-azobis-(2-methylpropionitrile) were measured by a very precise technique in several solvents. Significant differences in rate …
Number of citations: 191 pubs.acs.org
RH Linnell - The Journal of Organic Chemistry, 1964 - ACS Publications
(7) Infrared spectra were measured with a Perkin-Elmer Model 21 double beam recording instrumentemploying sodium chloride optics and matched sodium chloride cells with 10 mg./ml…
Number of citations: 5 pubs.acs.org
MS Oderinde, RDJ Froese, MG Organ - Angewandte Chemie, 2013 - Wiley Online Library
The hydrostannylation of alkynes to produce vinylstannanes of high regio-and stereochemical fidelity is a process of high importance in synthetic chemistry.[1, 2] Consequently, the …
Number of citations: 44 onlinelibrary.wiley.com
AD Yu, CR Cao, XH Pan, CM Shu… - Process Safety …, 2019 - Wiley Online Library
To achieve the thermal stability characteristics of azo compounds, a method for characterizing the kinetics of the reaction and decomposition for azo compounds based on …
Number of citations: 12 aiche.onlinelibrary.wiley.com
Q Zhang, M Zuo, Y Wang, W Liu… - Journal of Applied …, 2022 - Wiley Online Library
The thermal curing of acrylate adhesive consisting of acrylate monomer or prepolymer and 2,2′‐azobis(2‐methylpropionitrile) (AIBN) initiator is quite common. However, the two‐…
Number of citations: 0 onlinelibrary.wiley.com
G Magri, M Barter, J Fletcher-Charles, H Choi… - Research on Chemical …, 2023 - Springer
A custom-built dual-mode EPR resonator was used to study the radical chemistry of AIBN thermal decomposition. This resonator enables both simultaneous in situ heating using …
Number of citations: 3 link.springer.com
HJ Hageman - European polymer journal, 2000 - Elsevier
The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-di-t-butyl-1,4-benzoquinone results in the formation of 2,6-di-t-butyl-1,4-di(2-cyano-2-propoxy)…
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The synthesis of acrylonitrile‐butadiene rubbers (NBRs) via trithiocarbonate‐mediated reversible addition fragmentation chain transfer (RAFT) polymerization of acrylonitrile (ACN) and …
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In view of applying 2,2'‐azobis(2‐cyanopropanol) (ACP) to the synthesis of macro azo initiators it is necessary to study its thermal behaviour and to compare it with two other azo …
Number of citations: 27 onlinelibrary.wiley.com
HB Wu, SH Liu, CR Cao - Journal of Thermal Analysis and Calorimetry, 2021 - Springer
Free radical polymerization is an effective method for large-scale production of various olefin polymers, in which the initiator is one of the emphases in the study of different chain …
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